N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a methoxyphenyl group, a morpholinoethyl chain, and a nitrophenyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form 2-(3-methoxyphenyl)-2-morpholinoethanol.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a nitrating mixture under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholinoethyl chain provides flexibility and enhances binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-aminophenyl)oxalamide
- N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylphenyl)oxalamide
Uniqueness
Compared to similar compounds, N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both a nitro group and a methoxy group, which confer distinct electronic properties and reactivity. These features make it particularly valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-18-4-2-3-15(13-18)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-16-5-7-17(8-6-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGLMSKSSCCVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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